2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid
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Overview
Description
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid typically involves the protection of the amino group of the indole derivative with the Fmoc group. This can be achieved through the reaction of the indole derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amine .
Scientific Research Applications
2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of the indole derivative during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
Uniqueness
What sets 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an indole derivative. This unique combination makes it particularly useful in the synthesis of complex peptides and proteins, offering both stability and selectivity during chemical reactions .
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C25H21NO4/c27-24(28)14-17-13-16-7-1-6-12-23(16)26(17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,28)/t17-/m1/s1 |
InChI Key |
KUJUHIIGEMOHRM-QGZVFWFLSA-N |
Isomeric SMILES |
C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Origin of Product |
United States |
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